molecular formula C11H15NO3 B2897445 (3-methoxy-phenylamino)-acetic acid ethyl ester CAS No. 62750-10-1

(3-methoxy-phenylamino)-acetic acid ethyl ester

Cat. No.: B2897445
CAS No.: 62750-10-1
M. Wt: 209.245
InChI Key: GJWCGXUHYRVCRD-UHFFFAOYSA-N
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Description

(3-methoxy-phenylamino)-acetic acid ethyl ester is an organic compound with the molecular formula C12H15NO3 It is a derivative of aniline, where the aniline nitrogen is substituted with an ethyl 2-(3-methoxyphenyl)acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-phenylamino)-acetic acid ethyl ester typically involves the reaction of 3-methoxyaniline with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the carbon atom of the ethyl bromoacetate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-phenylamino)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyanilino)acetate.

    Reduction: Formation of ethyl 2-(3-methoxyanilino)ethanol.

    Substitution: Formation of various substituted anilinoacetates depending on the substituent used.

Scientific Research Applications

(3-methoxy-phenylamino)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-methoxy-phenylamino)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-hydroxyanilino)acetate
  • Ethyl 2-(3-chloroanilino)acetate
  • Ethyl 2-(3-nitroanilino)acetate

Uniqueness

(3-methoxy-phenylamino)-acetic acid ethyl ester is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-(3-methoxyanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-5-4-6-10(7-9)14-2/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWCGXUHYRVCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 3-methoxyaniline (3.7 g), ethyl bromoacetate (5 g) and triethylamine (4 g) in dichloromethane (30 mL) was stirred at room temperature for overnight. The mixture was washed with water (50 ml), dried over Na2SO4 and concentrated. The residue was purified with chromatography to give 1.7 g of (3-methoxy-phenylamino)-acetic acid ethyl ester. 1HNMR: δ 1.33 (3H), 3.796 (3H), 3.92 (2H), 4.26 (2H), 6.21 (1H), 6.29 (1H), 6.36 (1H), 7.13 (1H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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